molecular formula C10H23FO2Si2 B1437218 Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal CAS No. 1068142-02-8

Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal

Cat. No.: B1437218
CAS No.: 1068142-02-8
M. Wt: 250.46 g/mol
InChI Key: WECXVMSWEVCFKZ-UHFFFAOYSA-N
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Scientific Research Applications

Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal is used in scientific research for its unique reactivity and properties. Some of its applications include:

Safety and Hazards

The compound is combustible and can cause skin and eye irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces. After handling, it is recommended to wash skin thoroughly. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Preparation Methods

The synthesis of Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal involves the reaction of fluorotrimethylsilylketene with ethyl trimethylsilyl acetal under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture and heat sensitivity . The product is then purified to achieve a purity of over 95% as determined by gas chromatography .

Chemical Reactions Analysis

Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

    Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Mechanism of Action

The mechanism of action of Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal involves its interaction with molecular targets through its reactive functional groups. The pathways involved in its reactivity include nucleophilic and electrophilic reactions, which allow it to form bonds with various substrates .

Comparison with Similar Compounds

Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which provide it with distinct reactivity and applications in various fields.

Properties

IUPAC Name

(1-ethoxy-2-fluoro-2-trimethylsilylethenoxy)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23FO2Si2/c1-8-12-10(13-15(5,6)7)9(11)14(2,3)4/h8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECXVMSWEVCFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(F)[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23FO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068142-02-8
Record name Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal (mixture of isomers)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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